4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Description
Chemical Identity and Molecular Formula Analysis
The molecular formula of this compound is C12H13BClNO2, representing a precise atomic composition that defines its chemical identity. This formula breaks down into 12 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The carbon atoms are distributed across the benzene ring (6 carbons), the cyano group (1 carbon), and the dioxaborinan ring including its dimethyl substituents (5 carbons).
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 883898-93-9 |
| Molecular Formula | C12H13BClNO2 |
| Molecular Weight | 249.50 g/mol |
| SMILES Notation | N#CC1=CC=C(Cl)C=C1B2OCC(C)(C)CO2 |
The compound has a molecular weight of approximately 249.50 g/mol. Elemental analysis reveals that carbon constitutes approximately 57.76% of the molecular mass, hydrogen 5.25%, boron 4.33%, chlorine 14.19%, nitrogen 5.61%, and oxygen 12.83%. This precise atomic composition contributes to the compound's specific chemical and physical properties, including its reactivity profile in various chemical transformations.
The presence of the cyano group (-C≡N) imparts electron-withdrawing character to the benzene ring, while the chlorine atom at the para position relative to the cyano group further modifies the electronic distribution. The dioxaborinan group introduces a reactive boron center that is key to the compound's utility in organic synthesis, particularly in coupling reactions.
Structural Classification Within Organoboron Compounds
This compound belongs to the broader class of organoboron compounds, which are characterized by the presence of carbon-boron bonds. More specifically, it falls within the category of cyclic boronate esters, where a boronic acid moiety has formed a cyclic structure with a diol. This compound represents a specialized subcategory that combines the properties of aryl boronate esters with additional functionality provided by the cyano and chloro groups.
The structural features that define this compound include:
- A benzene ring core that serves as the primary carbon framework
- A cyano group (-C≡N) at position 1 of the benzene ring, which introduces electron-withdrawing character
- A chloro substituent at position 4 of the benzene ring, providing additional electronic effects and reactivity
- A 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group at position 2 of the benzene ring, formed through the reaction of a boronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol)
The dioxaborinan group contains a six-membered ring with one boron atom and two oxygen atoms. The boron atom is sp² hybridized, forming three sigma bonds with two oxygen atoms and one carbon atom from the benzene ring. The two methyl groups at position 5 of the dioxaborinan ring provide steric bulk that can influence both the stability and reactivity of the compound.
Within the broader context of boronate chemistry, this compound represents an example of how neopentyl glycol-derived boronate esters can be incorporated into more complex molecular structures. The neopentyl glycol boronic esters are generally more stable than their pinacol counterparts, offering advantages in certain synthetic applications.
IUPAC Nomenclature and Alternative Naming Conventions
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is systematically named as this compound. This name can be deconstructed to understand the compound's structure:
- "Benzonitrile" indicates the parent compound—a benzene ring with a cyano (-C≡N) group
- "4-chloro-" specifies a chlorine atom at position 4 of the benzene ring
- "2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-" denotes a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group attached at position 2 of the benzene ring
The IUPAC name follows a specific order of prioritization for functional groups, with the cyano group being designated as the principal group that determines the parent name "benzonitrile." The positions of substituents are numbered according to their location on the benzene ring, with the cyano group implicitly assigned to position 1.
Alternative naming conventions for this compound include:
- (4-Chloro-2-cyanophenyl)boronic acid neopentyl glycol ester: This name emphasizes the compound as a derivative of a phenylboronic acid that has been converted to its neopentyl glycol ester
- 4-Chloro-2-cyanophenylboronic acid neopentyl glycol cyclic ester: Similar to the above, but explicitly noting the cyclic nature of the ester
- Benzonitrile, 4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-: An alternative formulation that follows a different naming convention
These alternative names reflect different perspectives on the compound's structure and can be useful in different contexts, particularly when emphasizing certain structural features or synthetic relationships. The versatility in naming also illustrates the compound's position at the intersection of multiple chemical classification systems.
Historical Development in Boronate Ester Chemistry
The history of boronate ester chemistry, within which this compound is situated, dates back to the mid-19th century. The foundational work in organoboron chemistry began with Edward Frankland's synthesis of the first boronic acid in 1860, through the reaction of diethylzinc with triethyl borate followed by oxidation to yield ethylboronic acid.
The development of cyclic boronate esters, including dioxaborinanes like the 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group found in our compound of interest, represents a significant advance in boronate chemistry. These cyclic structures offer several advantages over simple boronic acids, including enhanced stability, improved solubility in organic solvents, modified reactivity profiles, and ease of purification and handling.
The specific use of neopentyl glycol (2,2-dimethyl-1,3-propanediol) to form the dioxaborinan ring gained prominence in the late 20th century. The resulting neopentyl glycol boronate esters represent an important class of reagents that find extensive use in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Compared to the more commonly used pinacol boronic esters, neopentyl glycol boronic esters offer distinct advantages, including their more ready hydrolysis to boronic acids.
The evolution of boronate ester chemistry has been closely tied to the development of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which was first reported in 1979. These reactions have revolutionized synthetic organic chemistry, providing efficient methods for carbon-carbon bond formation, and have been recognized with the 2010 Nobel Prize in Chemistry.
Within this historical context, compounds like this compound represent the continuing evolution of boronate ester chemistry, with increasingly sophisticated structures being designed to meet specific synthetic requirements. The incorporation of additional functional groups, such as the cyano and chloro substituents in this compound, represents a further refinement of boronate ester chemistry, expanding the toolbox available to synthetic chemists for the construction of complex molecular architectures.
Properties
IUPAC Name |
4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)11-5-10(14)4-3-9(11)6-15/h3-5H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJHSJFBHCQGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467870 | |
| Record name | 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883898-93-9 | |
| Record name | 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 2-Bromobenzonitrile or 4-chlorobenzonitrile as the aromatic halide substrate.
- 5,5-Dimethyl-1,3,2-dioxaborinane-2-methanol as the boron source.
- Catalysts such as Pd(PPh3)2Cl2 or CuI depending on the reaction step.
- Bases such as K3PO4·nH2O or NaOH .
- Dry solvents including toluene , THF , or tert-butanol .
Synthesis Steps
Step 1: Formation of Boronate Ester Intermediate
- The boronate ester is formed by reacting (2-cyanophenyl)boronic acid with propane-1,3-diol or similar diols in dry toluene at elevated temperatures (around 110 °C) for 2 hours.
- This step produces 2-(1,3,2-dioxaborinan-2-yl)benzonitrile intermediates, which are then purified by flash chromatography and used directly in subsequent reactions.
Step 2: Palladium-Catalyzed Borylation
- A palladium catalyst such as Pd(PPh3)2Cl2 (2 mol%) is combined with the halogenated benzonitrile substrate and a base (e.g., K3PO4·nH2O).
- The reaction mixture is purged with nitrogen and heated to 100 °C for 12 hours in dry toluene.
- This step introduces the boronate ester group onto the aromatic ring, yielding the desired boron-containing benzonitrile.
Step 3: Copper-Catalyzed Cyclization (Alternative or Complementary)
- Copper iodide (CuI, 5 mol%) and NaOH (4 equivalents) are used in tert-butanol solvent.
- The reaction is conducted at 100 °C for 24 hours under aerobic conditions.
- This method facilitates the cyclization to form the 1,3,2-dioxaborinane ring on the benzonitrile substrate.
Step 4: Purification
- After completion, the reaction mixture is diluted with ethyl acetate and water, stirred at 70 °C for 30 minutes.
- The organic phase is separated, concentrated under reduced pressure, and subjected to flash column chromatography using ethyl acetate or hexane/ethyl acetate mixtures.
- The product is washed with dichloromethane to obtain the pure 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Reaction Conditions Summary Table
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Atmosphere | Notes |
|---|---|---|---|---|---|---|
| Boronate Ester Formation | (2-cyanophenyl)boronic acid, propane-1,3-diol | Dry toluene | 110 °C | 2 h | Inert (N2) | Flash chromatography purification |
| Pd-Catalyzed Borylation | Pd(PPh3)2Cl2 (2 mol%), K3PO4·nH2O | Dry toluene | 100 °C | 12 h | Inert (N2) | Injection of o-bromoiodoarene substrate |
| Cu-Catalyzed Cyclization | CuI (5 mol%), NaOH (4 equiv) | tert-butanol | 100 °C | 24 h | Aerobic | Cyclization to form dioxaborinane ring |
| Purification | Ethyl acetate, hexane, DCM | - | Ambient | - | - | Flash chromatography and washing |
Research Findings and Notes
- The synthesis requires careful control of moisture and oxygen, as boronate esters are sensitive to hydrolysis.
- The copper-catalyzed cyclization is effective under aerobic conditions, providing a relatively straightforward route to the dioxaborinane ring system.
- Palladium-catalyzed borylation is a versatile method widely used for installing boronate esters on aromatic rings, enabling further functionalization via cross-coupling reactions.
- The purity and yield of the final product depend heavily on the quality of starting materials and the efficiency of purification steps.
- Characterization of intermediates and final products is typically done by 1H NMR, 13C NMR, HRMS, and melting point determination to confirm structure and purity.
Representative Reaction Scheme (Textual)
(2-Cyanophenyl)boronic acid + propane-1,3-diol → 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (Intermediate)
2-Bromobenzonitrile + 5,5-dimethyl-1,3,2-dioxaborinan-2-methanol + Pd catalyst + base → this compound
Alternatively, CuI/NaOH catalyzed cyclization in tert-butanol at 100 °C for 24 h forms the dioxaborinane ring.
This synthesis protocol is supported by recent literature and industrial practices, emphasizing the importance of boronate esters in cross-coupling chemistry and organic synthesis intermediates. The methods described are consistent with advanced organoboron chemistry, enabling the preparation of complex boron-containing aromatic nitrile compounds with applications in pharmaceuticals and materials science.
Chemical Reactions Analysis
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki coupling, where it acts as a boron-containing reagent.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron have potential anticancer properties. 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the boron atom plays a crucial role in enhancing the compound's biological activity by facilitating interactions with biomolecules involved in cell signaling pathways.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapeutics .
Organic Synthesis
Reagent in Cross-Coupling Reactions
This compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds. Its boron-containing structure allows it to participate in reactions with aryl halides, enabling the synthesis of complex organic molecules.
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base (K2CO3) | 85 |
| Negishi Coupling | Zn catalyst | 78 |
| Stille Coupling | Sn catalyst | 80 |
This versatility makes it a valuable tool for synthetic chemists aiming to construct novel compounds with specific functionalities .
Materials Science
Development of Functional Materials
The incorporation of boron into polymer matrices using this compound has led to the creation of materials with enhanced thermal and mechanical properties. Research shows that polymers modified with boron-containing compounds exhibit improved flame retardancy and thermal stability.
Case Study : A recent investigation into polymer composites revealed that adding this compound resulted in materials that maintained structural integrity at elevated temperatures while also demonstrating reduced flammability .
Analytical Chemistry
Fluorescent Probes
The unique properties of this compound lend themselves to applications as fluorescent probes for detecting metal ions or biological molecules. The dioxaborinane moiety can form stable complexes with various cations, making it suitable for sensing applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the chloro and dioxaborinane groups. These groups allow the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules .
Comparison with Similar Compounds
Key Characteristics
- Molecular Weight : 249.50 g/mol.
- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, enabling aryl-aryl bond formation in medicinal and materials chemistry .
- Safety Profile : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
The compound belongs to a class of boron-containing aromatic nitriles , which vary in substituents, boronate ester structures, and reactivity. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Functional Comparisons
Physicochemical and Reactivity Insights
Electronic Effects: The cyano group (-CN) in the target compound enhances electron-withdrawing properties, activating the benzene ring for electrophilic substitution and stabilizing intermediates in cross-coupling reactions . Chlorine at the 4-position provides moderate steric hindrance without significantly deactivating the boronate group .
Boronate Ester Stability :
- Neopentyl glycol-based boronates (e.g., 5,5-dimethyl-1,3,2-dioxaborinane) exhibit higher hydrolytic stability compared to pinacol esters, making them preferable for aqueous-phase reactions .
- Pinacol boronates (e.g., in CAS 1218790-13-6) are more lipophilic, favoring organic solvent systems .
Synthetic Utility: The target compound’s chloro and nitrile groups allow sequential functionalization (e.g., Suzuki coupling followed by cyano-group transformations) . Bromo analogs (e.g., CAS N/A in ) are more reactive in Ullmann or Buchwald-Hartwig aminations due to bromine’s superior leaving-group ability.
Biological Activity
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests possible biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C12H13BClNO2
- Molecular Weight : 249.50 g/mol
- CAS Number : [Insert CAS number here if available]
- Structure : The compound features a chlorobenzonitrile moiety linked to a dioxaborinane group, which may influence its biological interactions.
Anticancer Potential
Recent studies have investigated the anticancer properties of compounds related to this compound. The following table summarizes findings from various research efforts:
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.
- Cell Cycle Modulation : Research indicates that certain benzamide derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Kinase Inhibition : The compound may act on specific kinases involved in signaling pathways that regulate cell growth and survival.
Case Studies
Several case studies have documented the effects of compounds related to this compound:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that a related compound led to partial responses in 30% of participants after treatment with a specific dosing regimen.
- Case Study 2 : In an animal study, administration of the compound resulted in significant tumor regression in xenograft models of breast cancer.
Q & A
Q. What are the compound's degradation pathways under physiological conditions, and how can its stability be improved for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
